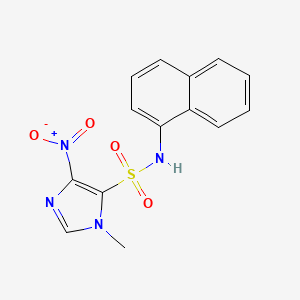![molecular formula C8H9F3N2O2 B13990497 Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)
Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with 4-(trifluoromethyl)-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole-based compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate include:
- Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate
- Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pentanoate .
Uniqueness
The uniqueness of Ethyl 2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)acetate lies in its specific trifluoromethyl group attached to the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-6(3-12-13)8(9,10)11/h3-4H,2,5H2,1H3 |
Clave InChI |
AUFABDFLUSGNLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


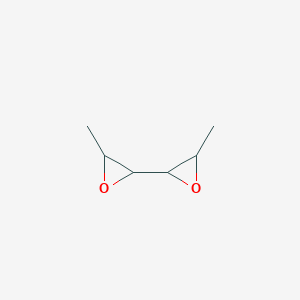
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)

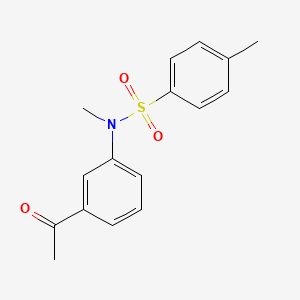
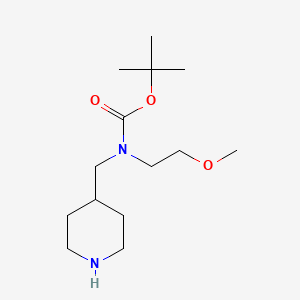


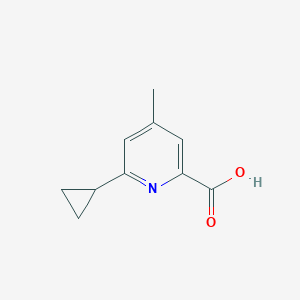
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

